molecular formula C21H26N2O3 B5689515 1-(4-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine

1-(4-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B5689515
M. Wt: 354.4 g/mol
InChI Key: SXDMOUYVARQAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine, commonly known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of IPP is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of neurotransmitters in the brain. IPP has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to regulate mood, emotions, and behavior.
Biochemical and Physiological Effects:
Studies have shown that IPP exhibits a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. IPP has also been found to possess potent antimicrobial activity against a wide range of bacteria and fungi. In addition, the compound has been found to exhibit anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of IPP is its broad-spectrum biological activity. The compound has been found to exhibit a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of IPP is its relatively low water solubility, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on IPP. One area of interest is the development of IPP analogs with improved biological activity and water solubility. Another area of interest is the investigation of the potential therapeutic applications of IPP in the treatment of various diseases, including cancer, depression, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of IPP and its effects on neurotransmitter systems in the brain.
In conclusion, IPP is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits a wide range of biological activities and has been found to be a potent inhibitor of monoamine oxidase. Further research is needed to fully understand the mechanism of action of IPP and its potential therapeutic applications.

Synthesis Methods

The synthesis of IPP involves the reaction of 1-(4-isopropoxybenzoyl)piperazine with 2-methoxybenzaldehyde in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization.

Scientific Research Applications

IPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antidepressant properties. The compound has also been found to be a potent inhibitor of monoamine oxidase, an enzyme that plays a key role in the metabolism of neurotransmitters.

properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16(2)26-18-10-8-17(9-11-18)21(24)23-14-12-22(13-15-23)19-6-4-5-7-20(19)25-3/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDMOUYVARQAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Methoxyphenyl)piperazin-1-yl][4-(propan-2-yloxy)phenyl]methanone

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